Ytterbium triiodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14723-98-9 |

|---|---|

Molecular Formula |

I3O9Yb |

Molecular Weight |

697.758 |

IUPAC Name |

ytterbium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Yb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

LLMQNIXRCPRHGZ-UHFFFAOYSA-K |

SMILES |

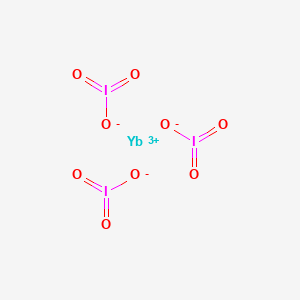

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Yb+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ytterbium Triiodate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ytterbium triiodate dihydrate [Yb(IO₃)₃·2H₂O], a compound of interest for various research and development applications. The document details the established hydrothermal synthesis method, presenting key experimental parameters and expected outcomes. The information is structured to be a valuable resource for laboratory professionals engaged in inorganic synthesis and materials science.

Introduction

This compound dihydrate is a hydrated inorganic salt of the rare-earth metal ytterbium. The synthesis of high-purity lanthanide compounds is crucial for their application in diverse fields, including as precursors for advanced materials and in fundamental chemical research. This guide focuses on the reproducible synthesis of this compound dihydrate via a hydrothermal method.

Synthesis Methodology: Hydrothermal Reaction

The primary and most effective method for the synthesis of this compound dihydrate is through a hydrothermal reaction. This technique involves the decomposition of an ytterbium periodate precursor in an aqueous medium under elevated temperature and pressure.

Chemical Reaction Pathway

The synthesis proceeds via the decomposition of an appropriate ytterbium periodate compound in water. While the exact stoichiometry of the precursor can vary, the fundamental transformation involves the reduction of the iodate from a higher oxidation state to the +5 state, with the concomitant formation of the triiodate salt which crystallizes as the dihydrate.

A proposed logical pathway for the synthesis is outlined below:

Caption: Experimental workflow for the hydrothermal synthesis of this compound Dihydrate.

Experimental Protocol

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Iodic acid (HIO₃)

-

Deionized water

Equipment:

-

23-mL PTFE-lined autoclave

-

Oven or furnace capable of reaching and maintaining 220 °C

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Analytical balance

Procedure:

-

Precursor Mixture Preparation: In a typical synthesis for a lanthanide iodate, the lanthanide oxide and iodic acid are combined in a stoichiometric ratio in deionized water. For the synthesis of other lanthanide iodates, molar ratios of approximately 1 mmol of the lanthanide oxide to 3 mmol of iodic acid have been used[1].

-

Hydrothermal Reaction: The resulting mixture is transferred to a 23-mL PTFE-lined autoclave. The autoclave is then sealed and placed in an oven.

-

Heating Profile: The autoclave is gradually heated to a temperature of 220 °C and held at this temperature for a period of 4 days[1]. Subsequently, the autoclave is cooled slowly to room temperature at a rate of 6 °C per hour[1].

-

Product Isolation and Purification: The solid product is recovered from the cooled autoclave by filtration. The collected crystals are then washed with deionized water to remove any soluble impurities. The purified product is then dried under ambient conditions.

Quantitative Data

Specific yield and precursor quantities for the synthesis of this compound dihydrate are not explicitly detailed in the available literature. However, the synthesis of other lanthanide iodates using a similar hydrothermal method provides a basis for expected outcomes.

Table 1: General Parameters for Lanthanide Iodate Hydrothermal Synthesis [1]

| Parameter | Value |

| Lanthanide Oxide | 1 mmol |

| Iodic Acid | 3 mmol |

| Water Volume | 5 mL |

| Autoclave Volume | 23 mL |

| Reaction Temperature | 220 °C |

| Reaction Time | 4 days |

| Cooling Rate | 6 °C/hour |

Characterization Data

The synthesized this compound dihydrate can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | Yb(IO₃)₃·2H₂O |

| Crystal System | Triclinic |

| Space Group | Pī |

Conclusion

The hydrothermal synthesis route offers a reliable method for obtaining crystalline this compound dihydrate. While specific quantitative data for this particular compound remains to be fully published, the provided protocol, based on the synthesis of analogous lanthanide iodates, serves as a robust starting point for researchers. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization of the final product using standard analytical techniques is essential to confirm the successful synthesis of the target compound.

References

An In-depth Technical Guide to Ytterbium Triiodate

Introduction

Ytterbium triiodate, with the chemical formula Yb(IO₃)₃, is an inorganic compound of the rare-earth element ytterbium and the iodate anion. While specific research on this compound is limited, this guide consolidates the available information on its properties, synthesis, and crystal structure. It also explores potential applications by drawing parallels with other lanthanide compounds utilized in scientific research and drug development. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential uses of this and related rare-earth compounds.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of anhydrous this compound are scarce in publicly available literature. However, some properties of its dihydrate form, Yb(IO₃)₃·2H₂O, have been reported.

| Property | Data (for Yb(IO₃)₃·2H₂O) | Data (for Anhydrous Yb(IO₃)₃) |

| Chemical Formula | Yb(IO₃)₃·2H₂O | Yb(IO₃)₃ |

| Molar Mass | 733.78 g/mol | 697.75 g/mol |

| Appearance | Colorless crystals | Data not available |

| Density | 5.067 g/cm³ | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Insoluble in water and most common solvents | Data not available |

| Crystal System | Monoclinic | Data not available |

| Space Group | P2₁/c | Data not available |

Table 1: Physicochemical Properties of this compound and its Dihydrate.

Crystallographic Data

The crystal structure of this compound dihydrate (Yb(IO₃)₃·2H₂O) has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| a | 8.685 Å |

| b | 6.066 Å |

| c | 16.687 Å |

| α | 90° |

| β | 115.01° |

| γ | 90° |

| Volume | 794.5 ų |

| Z | 4 |

Table 2: Unit Cell Parameters for this compound Dihydrate.

Experimental Protocols: Synthesis

A general method for the synthesis of rare-earth iodates, including this compound dihydrate, is through hydrothermal synthesis. This technique allows for the crystallization of compounds from aqueous solutions at elevated temperatures and pressures.

General Hydrothermal Synthesis of this compound Dihydrate:

-

Precursors: Ytterbium(III) sulfate (Yb₂(SO₄)₃) and iodic acid (HIO₃) are used as starting materials. Alternatively, ytterbium(III) oxide (Yb₂O₃) can be used.

-

Reaction Mixture: The precursors are mixed in a stoichiometric ratio in deionized water. The concentration of the reactants can influence the resulting product.

-

Hydrothermal Reaction: The aqueous mixture is sealed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is heated to a temperature of approximately 200 °C and held at this temperature for several days to allow for the slow crystallization of the product.

-

Cooling: The autoclave is then cooled slowly to room temperature. A slow cooling rate is crucial for obtaining well-defined single crystals.

-

Product Isolation: The resulting colorless crystals of this compound dihydrate are isolated by filtration, washed with deionized water, and dried in air.

Diagram 1: Generalized workflow for the hydrothermal synthesis of this compound Dihydrate.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been documented in the field of drug development, the unique properties of lanthanide compounds, in general, suggest several potential areas of interest.

-

Bioimaging: Lanthanide ions, including ytterbium(III), exhibit characteristic luminescence properties, such as long-lived emission and large Stokes shifts, which are advantageous for biological imaging applications. Lanthanide-based nanoparticles are being explored as contrast agents in magnetic resonance imaging (MRI) and as probes in fluorescence imaging.

-

Drug Delivery: Lanthanide-containing nanomaterials are under investigation as potential carriers for targeted drug delivery. Their surfaces can be functionalized to target specific cells or tissues, potentially reducing the side effects of potent drugs.

-

Therapeutic Agents: Some lanthanide complexes have been shown to possess therapeutic properties, including anticancer and antimicrobial activities. The interaction of lanthanide ions with biological molecules is an active area of research.

It is important to note that the application of this compound in these areas would require extensive further research to establish its efficacy and safety.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the general properties of ytterbium compounds and iodates, the following precautions should be considered:

-

General Handling: As with all chemicals, good laboratory practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust particles. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest.

-

Oxidizing Agent: Iodates are oxidizing agents and should be kept away from combustible materials.

For more detailed safety information, it is advisable to consult the SDS for similar compounds such as other metal iodates and ytterbium salts.

Conclusion

This compound is a rare-earth compound for which detailed characterization data is limited in the scientific literature. The existing information primarily pertains to its dihydrate form, for which the crystal structure and a method of synthesis have been described. While direct applications in drug development and research have not been reported, the known utility of other lanthanide compounds in bioimaging, drug delivery, and therapeutics suggests potential avenues for future investigation of this compound. Further research is needed to fully elucidate the physicochemical properties, bioactivity, and potential applications of this compound.

Technical Guide: Molar Mass and Physicochemical Characterization of Anhydrous Ytterbium(III) Iodate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed account of the molar mass of anhydrous ytterbium(III) iodate (Yb(IO₃)₃). It outlines the fundamental atomic mass data for its constituent elements and presents a clear, tabulated calculation of the compound's molar mass. Furthermore, this document details experimental protocols for the synthesis and characterization of ytterbium(III) iodate, reflecting standard methodologies in inorganic materials science. Logical workflows for these procedures are visualized using diagrams to facilitate comprehension and reproducibility in a research setting.

Molar Mass Calculation

The molar mass of a compound is determined by the sum of the atomic masses of its constituent atoms. For anhydrous ytterbium(III) iodate, the chemical formula is Yb(IO₃)₃. The calculation involves the atomic masses of Ytterbium (Yb), Iodine (I), and Oxygen (O).

Atomic Mass Data

The standard atomic weights of the constituent elements are presented in Table 1. These values are based on IUPAC (International Union of Pure and Applied Chemistry) recommendations.

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Ytterbium | Yb | 70 | 173.045 |

| Iodine | I | 53 | 126.90447 |

| Oxygen | O | 8 | 15.999 |

Calculation of Molar Mass

The molar mass of Yb(IO₃)₃ is calculated as follows:

Molar Mass = (Atomic Mass of Yb) + 3 × (Atomic Mass of I + 3 × Atomic Mass of O)

A detailed breakdown of this calculation is provided in Table 2.

| Constituent Element | Symbol | Quantity in Formula | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Ytterbium | Yb | 1 | 173.045 | 173.045 |

| Iodine | I | 3 | 126.90447 | 380.71341 |

| Oxygen | O | 9 | 15.999 | 143.991 |

| Total | Yb(IO₃)₃ | 697.74941 |

The calculated molar mass for anhydrous Ytterbium(III) Iodate is 697.75 g/mol .[1]

Experimental Protocols

The synthesis and characterization of rare-earth iodates are critical for obtaining pure materials for research and application. The following sections describe relevant experimental methodologies.

Synthesis of Ytterbium(III) Iodate Dihydrate

A common method for synthesizing rare-earth iodates is through hydrothermal synthesis.[1] This protocol outlines the preparation of the dihydrate form, Yb(IO₃)₃·2H₂O.

Materials:

-

Ytterbium(III) sulfate (Yb₂(SO₄)₃)

-

Iodic acid (HIO₃)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare aqueous solutions of ytterbium(III) sulfate and iodic acid.

-

Mix the reactants in a stoichiometric ratio in a Teflon liner.

-

Seal the liner within the stainless steel autoclave.

-

Heat the autoclave to 200 °C and maintain this temperature for a specified period (e.g., 24-48 hours) to allow for crystal growth.

-

After the reaction period, allow the autoclave to cool slowly to room temperature.

-

Recover the resulting crystalline product by filtration.

-

Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the product in air at room temperature.

Note on Anhydrous Form: To obtain the anhydrous form, a subsequent dehydration step is required. This typically involves controlled heating of the hydrated salt. Thermal analysis methods, such as Thermogravimetric Analysis (TGA), can be used to determine the precise temperature required for complete water removal without decomposing the iodate.

Physicochemical Characterization

To confirm the identity and purity of the synthesized compound, standard characterization techniques are employed.

3.2.1 X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phase and determine lattice parameters.

-

Methodology:

-

A small amount of the powdered sample is placed onto a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer.

-

The resulting diffraction pattern is compared with standard diffraction data from crystallographic databases (e.g., ICDD) to confirm the Yb(IO₃)₃ phase.

-

The crystal structure of the dihydrate has been reported to be monoclinic with the space group P2₁/c.[1]

-

3.2.2 Thermogravimetric Analysis (TGA)

-

Objective: To study the thermal stability of the compound and determine the temperature of dehydration and decomposition.

-

Methodology:

-

A small, precisely weighed amount of the hydrated sample is placed in a crucible (e.g., alumina).

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve will show mass loss steps corresponding to the loss of water molecules and subsequent decomposition of the iodate.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical process for determining the molar mass and the experimental workflow for synthesizing and characterizing Yb(IO₃)₃.

Caption: Logical workflow for the calculation of the molar mass of Yb(IO₃)₃.

Caption: Experimental workflow for the synthesis and characterization of Yb(IO₃)₃.

References

Physical properties of ytterbium triiodate crystals

An In-depth Technical Guide to the Physical Properties of Ytterbium Triiodate Crystals

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, Yb(IO₃)₃. The information presented herein is compiled from various scientific sources to facilitate research and development activities involving this inorganic crystalline material. This document details the synthesis, crystal structure, and thermal properties of this compound, along with the experimental protocols for its characterization.

Introduction

This compound, Yb(IO₃)₃, is an inorganic compound belonging to the family of rare-earth iodates. These materials are of significant interest due to their potential applications in nonlinear optics and as host matrices for luminescent materials. The presence of the iodate group (IO₃)⁻, which possesses a lone pair of electrons on the iodine atom, can lead to non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG) and other nonlinear optical phenomena. The ytterbium (Yb³⁺) ion, a member of the lanthanide series, is also known for its unique spectroscopic properties, making its compounds valuable for applications in lasers and optical amplifiers.

Synthesis of this compound Crystals

High-quality single crystals of this compound are typically synthesized using the hydrothermal method. This technique allows for the crystallization of materials from aqueous solutions at elevated temperatures and pressures.

Experimental Protocol: Hydrothermal Synthesis

The hydrothermal synthesis of this compound dihydrate (Yb(IO₃)₃·2H₂O) crystals involves the decomposition of a corresponding periodate precursor in an aqueous environment.

-

Reactants : A soluble ytterbium salt (e.g., ytterbium sulfate) and a periodate source (e.g., periodic acid) are used as starting materials.

-

Reaction Vessel : The reaction is carried out in a sealed autoclave, typically lined with Teflon, to withstand the high temperatures and pressures.

-

Procedure :

-

An aqueous solution of the ytterbium salt and the periodate is prepared and placed in the Teflon-lined autoclave.

-

The autoclave is sealed and heated to a specific temperature, for instance, 200 °C, for a designated period to allow for the slow decomposition of the periodate and the subsequent crystallization of this compound.[1]

-

After the reaction period, the autoclave is cooled down to room temperature slowly to promote the formation of well-defined single crystals.

-

The resulting crystals are then recovered, washed with deionized water, and dried.

-

By carefully controlling the reaction parameters such as temperature, pressure, pH, and reactant concentrations, the size and quality of the resulting crystals can be optimized.[2]

Crystal Structure and Polymorphism

This compound is known to exist in both anhydrous and hydrated forms, exhibiting polymorphism. The crystal structure has been determined for several of these forms using single-crystal X-ray diffraction.

Data on Crystal Structures

The crystallographic data for different known phases of this compound are summarized in the table below.

| Property | Yb(IO₃)₃·2H₂O (Monoclinic)[1] | Yb(IO₃)₃·2H₂O (Triclinic)[3] | Yb(IO₃)₃ (Anhydrous Monoclinic)[4] |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P1 | P2₁/n |

| Lattice Parameters | |||

| a (Å) | 8.685 | 7.013 | 8.6664 |

| b (Å) | 6.066 | 7.370 | 5.9904 |

| c (Å) | 16.687 | 10.458 | 14.8826 |

| α (°) | 90 | 95.250 | 90 |

| β (°) | 115.01 | 105.096 | 96.931 |

| γ (°) | 90 | 109.910 | 90 |

| Formula Units (Z) | 4 | 2 | 4 |

| Calculated Density (g·cm⁻³) | 5.067 | Not Reported | Not Reported |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting : A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at a controlled temperature, often at low temperatures (e.g., 120 K) to reduce thermal vibrations and improve data quality.[3]

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure model.

Thermal Properties

The thermal stability and decomposition of this compound have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Decomposition Data

The thermal decomposition of monoclinic Yb(IO₃)₃·2H₂O proceeds in distinct stages, culminating in the formation of ytterbium(III) oxide (Yb₂O₃).

| Temperature Range (°C) | Process | Mass Loss | Final Product |

| 140 - 310 | Dehydration (2 steps) | ~4.9% | Yb(IO₃)₃ |

| 490 - 570 | Decomposition | ~53.6% | Yb₂O₃ |

Experimental Protocol: Thermal Analysis (TGA/DSC)

Simultaneous TGA/DSC analysis provides information on mass changes and heat flow as a function of temperature.

-

Instrumentation : A simultaneous TGA/DSC instrument is used.

-

Sample Preparation : A small amount of the crystalline sample (typically 5-20 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions :

-

The sample is heated from room temperature to a higher temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

The experiment is conducted under a controlled atmosphere, typically a flowing inert gas like nitrogen or argon, to prevent unwanted side reactions.

-

The mass of the sample and the differential heat flow are continuously monitored and recorded as a function of temperature.

-

Optical Properties

Expected Optical Characteristics

-

Nonlinear Optical Effects : Due to the potential for non-centrosymmetric crystal structures, this compound is expected to exhibit second-harmonic generation (SHG). The magnitude of this effect is a key parameter of interest.

-

Transparency Range : Metal iodates are generally transparent in the visible and can have a wide transparency range extending into the mid-infrared, making them suitable for various optical applications.[3]

-

Luminescence : The presence of the Yb³⁺ ion can give rise to characteristic absorption and emission bands in the near-infrared region. Doping of other rare-earth ions into the this compound host lattice could also be explored for tuning the luminescent properties.

Experimental Protocol: Optical Characterization

-

UV-Vis-NIR Spectroscopy : The transparency range and the positions of absorption bands are determined using a UV-Vis-NIR spectrophotometer.

-

Refractive Index Measurement : The refractive index and its dispersion can be measured using techniques like ellipsometry or the prism coupling method on a single crystal.

-

Nonlinear Optical Property Measurement : The second-harmonic generation efficiency can be evaluated using the Kurtz-Perry powder technique. A pulsed laser (e.g., Nd:YAG at 1064 nm) is used as the fundamental light source, and the intensity of the generated second harmonic (at 532 nm) is measured.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for this compound crystal synthesis and characterization.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Optical properties of Nd3+ and Yb3+-doped AgM(IO3)4 metal iodates: transparent host matrices for mid-IR lasers and nonlinear materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. refractiveindex.info [refractiveindex.info]

An In-depth Technical Guide to the Aqueous Solubility of Ytterbium Triiodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ytterbium triiodate, Yb(IO₃)₃. Due to the limited availability of a predetermined solubility product constant (Ksp) in publicly accessible literature, this document focuses on the experimental protocols for its determination. The methodologies outlined herein are standard analytical procedures for characterizing the solubility of sparingly soluble salts.

Quantitative Solubility Data

Yb(IO₃)₃(s) ⇌ Yb³⁺(aq) + 3IO₃⁻(aq)

The solubility product constant (Ksp) expression is:

Ksp = [Yb³⁺][IO₃⁻]³

| Parameter | Symbol | Value (Hypothetical) | Unit |

| Molar Solubility | s | To be determined | mol/L |

| Solubility | To be determined | g/100 mL | |

| Solubility Product Constant | Ksp | To be determined | (mol/L)⁴ |

Note: The value for Ksp would be calculated from the experimentally determined molar solubility (s) as Ksp = (s)(3s)³ = 27s⁴.

Experimental Protocols for Solubility Determination

Two primary methods are recommended for the accurate determination of the aqueous solubility of this compound: Gravimetric Analysis and Iodometric Titration.

Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution of this compound, followed by the precipitation of a known, insoluble ytterbium salt and its subsequent weighing.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess of solid this compound to a known volume of deionized water in a conical flask.

-

Seal the flask to prevent evaporation and stir the mixture using a magnetic stirrer at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully filter the supernatant through a fine-pore filter paper to remove all undissolved this compound. The filtrate is the saturated solution.

-

-

Precipitation of Ytterbium Oxalate:

-

Pipette a precise volume (e.g., 50.0 mL) of the saturated this compound solution into a beaker.

-

Add an excess of a saturated solution of ammonium oxalate, (NH₄)₂C₂O₄, to precipitate ytterbium oxalate, Yb₂(C₂O₄)₃, which is highly insoluble.

-

Allow the precipitate to fully form and settle.

-

-

Isolation and Drying of the Precipitate:

-

Filter the ytterbium oxalate precipitate using a pre-weighed, dry filter paper of known porosity.

-

Wash the precipitate with small portions of deionized water to remove any soluble impurities, followed by a final wash with a small amount of acetone to aid in drying.

-

Carefully transfer the filter paper with the precipitate to a drying oven and dry at a suitable temperature (e.g., 110 °C) to a constant weight.

-

-

Calculation of Solubility:

-

Determine the mass of the dried ytterbium oxalate precipitate.

-

Calculate the moles of ytterbium oxalate, and from this, the moles of ytterbium ions in the initial volume of the saturated solution.

-

The concentration of ytterbium ions represents the molar solubility (s) of this compound.

-

The solubility in g/100 mL and the Ksp can then be calculated.

-

Iodometric Titration for Iodate Concentration

This volumetric analysis method determines the concentration of the iodate ion in the saturated solution, from which the solubility of this compound can be calculated.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation for Titration:

-

Filter the saturated solution to remove any undissolved solid.

-

Pipette a precise volume (e.g., 25.0 mL) of the clear saturated solution into an Erlenmeyer flask.

-

Acidify the solution by adding a small amount of dilute sulfuric acid (e.g., 1 M H₂SO₄).

-

Add an excess of potassium iodide (KI) solution. The iodide ions will be oxidized by the iodate ions in the acidic solution to form iodine (I₂), which gives the solution a yellow-brown color.

-

IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

-

-

Titration with Standard Sodium Thiosulfate:

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) of known concentration.

-

I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

As the titration proceeds, the yellow-brown color of the iodine will fade.

-

When the solution becomes a pale yellow, add a few drops of starch indicator. This will form a deep blue-black complex with the remaining iodine.

-

Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.

-

-

Calculation of Iodate Concentration and Solubility:

-

From the volume of sodium thiosulfate solution used and its concentration, calculate the moles of thiosulfate.

-

Using the stoichiometry of the reactions, determine the moles of iodine, and subsequently the moles of iodate in the initial sample of the saturated solution.

-

Calculate the concentration of the iodate ions.

-

From the dissolution equilibrium, [IO₃⁻] = 3s. Therefore, the molar solubility (s) can be determined.

-

Calculate the solubility in g/100 mL and the Ksp.

-

Visualized Experimental Workflows

Caption: Workflow for Gravimetric Determination of Solubility.

Caption: Workflow for Iodometric Titration to Determine Solubility.

Conclusion

The solubility of this compound in aqueous solutions is a fundamental property for its application in various scientific and industrial fields, including drug development where understanding dissolution characteristics is critical. While a definitive Ksp value is not readily found in common chemical literature, the experimental protocols detailed in this guide provide robust and reliable methods for its determination. Both gravimetric analysis and iodometric titration are well-established techniques that, when performed with care, will yield accurate and reproducible solubility data for this compound. It is recommended that the determination be carried out at a controlled and recorded temperature, as solubility is temperature-dependent.

In-Depth Technical Guide to the Thermal Stability of Ytterbium(III) Iodate (Yb(IO₃)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Ytterbium(III) Iodate (Yb(IO₃)₃), a compound of interest in various scientific and technological fields. This document details the material's decomposition pathway, presents quantitative thermal analysis data, and outlines the experimental protocols for its characterization.

Introduction

Ytterbium(III) iodate, with the chemical formula Yb(IO₃)₃, is an inorganic salt that, like other rare-earth iodates, exhibits interesting thermal properties. Understanding its thermal stability is crucial for applications where the material may be subjected to elevated temperatures, such as in the synthesis of advanced materials, as a component in energetic materials, or in the development of novel pharmaceutical formulations where thermal processing may be involved. The thermal decomposition of metal iodates typically leads to the formation of metal oxides and the release of iodine and oxygen gas.

Thermal Decomposition Pathway

The thermal decomposition of Ytterbium(III) iodate proceeds through a single-step endothermic process. When heated, Yb(IO₃)₃ decomposes directly to form the thermally stable Ytterbium(III) oxide (Yb₂O₃), with the concomitant release of iodine (I₂) and oxygen (O₂) as gaseous byproducts.

The overall decomposition reaction can be represented as:

2Yb(IO₃)₃(s) → Yb₂O₃(s) + 3I₂(g) + 9O₂(g)

This decomposition pathway is characteristic of the heavier lanthanide iodates (from dysprosium to lutetium).

Caption: Thermal decomposition pathway of Yb(IO₃)₃.

Quantitative Thermal Analysis Data

The thermal stability of Yb(IO₃)₃ has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data from these analyses are summarized in the table below.

| Parameter | Value |

| Decomposition Onset Temperature | ~550 °C |

| Decomposition Peak Temperature (DTA) | ~600 °C (Endothermic) |

| Decomposition Temperature Range | 550 - 650 °C |

| Mass Loss (Experimental) | ~55% |

| Mass Loss (Theoretical) | 55.4% |

| Final Decomposition Product | Ytterbium(III) Oxide (Yb₂O₃) |

Experimental Protocols

The following sections describe the standard experimental methodologies for the thermal analysis of Yb(IO₃)₃.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of Yb(IO₃)₃.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 800 °C.

Methodology:

-

Sample Preparation: A small amount of finely ground Yb(IO₃)₃ powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative side reactions with the sample or gaseous products.

-

A temperature program is set to heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature range over which decomposition occurs, and the total percentage of mass loss.

Differential Thermal Analysis (DTA)

Objective: To identify the thermal events (e.g., phase transitions, decomposition) and their nature (endothermic or exothermic).

Instrumentation: A differential thermal analyzer, which may be a standalone instrument or combined with a TGA (simultaneous TGA-DTA).

Methodology:

-

Sample Preparation: Two identical inert sample pans are used. One is filled with the Yb(IO₃)₃ sample (5-10 mg), and the other contains an inert reference material (e.g., calcined alumina).

-

Instrument Setup:

-

The sample and reference pans are placed in the furnace.

-

The furnace is purged with an inert gas at a constant flow rate.

-

A temperature program identical to the TGA experiment is used.

-

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is measured as a function of the furnace temperature.

-

Data Analysis: The DTA curve (ΔT vs. temperature) is analyzed. Endothermic events (like decomposition) are indicated by a downward peak, while exothermic events are shown by an upward peak. The peak temperature provides information about the temperature at which the event occurs most rapidly.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of Ytterbium(III) iodate is a well-defined, single-step process that occurs at elevated temperatures, yielding ytterbium(III) oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this material. A thorough understanding of its thermal stability is essential for its effective and safe use in various applications.

A Technical Guide to the Crystallography of Hydrated Rare-Earth Iodates: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a thorough review of scientific literature and crystallographic databases reveals no published data specifically on the crystal system of ytterbium triiodate dihydrate (Yb(IO₃)₃·2H₂O). This guide, therefore, provides a comprehensive framework for researchers aiming to synthesize and characterize this or analogous novel hydrated rare-earth iodates. It leverages established methodologies and presents data from a closely related compound, thulium triiodate, as an illustrative example.

Introduction

Rare-earth iodates are a class of inorganic compounds that have garnered interest for their potential applications in areas such as nonlinear optics and scintillators for X-ray imaging.[1][2] The incorporation of water molecules into the crystal lattice to form hydrated salts can significantly influence the material's structural and physical properties. Understanding the precise crystal structure is paramount for establishing structure-property relationships and guiding the rational design of new materials. This document outlines the experimental pathway to determine the crystal system of a novel compound like this compound dihydrate.

Crystallographic Data of a Homologous Rare-Earth Iodate

In the absence of data for this compound dihydrate, the crystallographic parameters for the anhydrous rare-earth iodate, thulium triiodate (Tm(IO₃)₃), are presented below as a reference.[1] It is plausible that hydrated analogues would exhibit different, likely lower, symmetry and larger unit cell volumes to accommodate the water molecules.

| Parameter | Thulium Triiodate (Tm(IO₃)₃) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 8.689(7) Å |

| b = 5.990(5) Å | |

| c = 14.932(4) Å | |

| α = 90° | |

| β = 96.960(2)° | |

| γ = 90° | |

| Formula Units (Z) | 4 |

Experimental Protocols

The determination of the crystal structure of a novel compound such as this compound dihydrate would follow a multi-step experimental process, from synthesis to data analysis.

3.1 Synthesis of Single Crystals

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[3][4] A common method for synthesizing rare-earth iodates is through a hydrothermal or solution-based approach.[2]

-

Reactants: Ytterbium(III) oxide (Yb₂O₃) or a soluble ytterbium salt (e.g., Yb(NO₃)₃·xH₂O) and iodic acid (HIO₃) or an alkali metal iodate (e.g., KIO₃).

-

Procedure:

-

A stoichiometric amount of ytterbium oxide is dissolved in a minimal amount of nitric acid, followed by dilution with deionized water. Alternatively, a solution of a soluble ytterbium salt is prepared.

-

An aqueous solution of iodic acid is added dropwise to the ytterbium salt solution under constant stirring.

-

The resulting solution is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a temperature between 180-220°C for a period of 24-72 hours.

-

The autoclave is then cooled slowly to room temperature (e.g., at a rate of 2-5°C/h) to promote the growth of single crystals.

-

The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.

-

3.2 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[3][5]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) free of visible defects is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[3][4]

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.

-

A preliminary data set is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[5] The intensities and positions of the diffracted X-ray beams are recorded.

-

3.3 Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[4][6] This provides the initial positions of the heavier atoms (ytterbium and iodine).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[6][7][8] In this iterative process, the atomic coordinates, thermal parameters, and occupancies are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[7][9] Difference Fourier maps are used to locate the lighter atoms (oxygen and hydrogen). The final refined structure is evaluated using crystallographic agreement factors (e.g., R1, wR2) and should represent a chemically sensible model.

Visualized Workflow

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of a novel hydrated rare-earth iodate.

Caption: Experimental workflow for crystal structure determination.

References

- 1. Wide-Bandgap Rare-Earth Iodate Single Crystals for Superior X-Ray Detection and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scintillation materials based on metal iodates by rare earth doping modifications for use in radioluminescence and X-ray imaging - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Structure Refinement [phenix-online.org]

- 8. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 9. ocw.mit.edu [ocw.mit.edu]

Unveiling the Crystal Structure of Ytterbium(III) Iodate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of Ytterbium(III) iodate dihydrate (Yb(IO₃)₃ · 2H₂O), a compound of interest in materials science and potentially in the development of novel therapeutic agents. This document outlines the precise spatial arrangement of atoms within the crystal lattice, summarizes key quantitative crystallographic data, and details the experimental methodologies employed for its characterization.

Core Crystallographic Data

The crystal structure of Yb(IO₃)₃ · 2H₂O has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its structure is defined by the space group P2₁/c.[1] This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane. A comprehensive summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | Yb(IO₃)₃ · 2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.685 Å |

| b = 6.066 Å | |

| c = 16.687 Å | |

| α = 90° | |

| β = 115.01° | |

| γ = 90° |

Experimental Protocols

The determination of the crystal structure of Yb(IO₃)₃ · 2H₂O involves two primary experimental stages: synthesis of the single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Yb(IO₃)₃ · 2H₂O Single Crystals

Single crystals of Ytterbium(III) iodate dihydrate are typically synthesized using a hydrothermal method. This technique allows for the crystallization of sparingly soluble materials under controlled temperature and pressure.

-

Reactant Preparation: Equimolar amounts of ytterbium sulfate (Yb₂(SO₄)₃) and iodic acid (HIO₃) are prepared.

-

Reaction Mixture: The reactants are dissolved in deionized water in a Teflon-lined stainless steel autoclave.

-

Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to 200 °C.[1] The reaction is maintained at this temperature for a specified period to allow for the slow formation of single crystals.

-

Crystal Recovery: After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystals of Yb(IO₃)₃ · 2H₂O are then isolated, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction Analysis

The crystallographic data for Yb(IO₃)₃ · 2H₂O are obtained through the analysis of a suitable single crystal using an X-ray diffractometer.

-

Crystal Mounting: A well-formed single crystal of appropriate dimensions is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns. This refinement process yields the final, high-precision crystal structure.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

References

An In-depth Technical Guide to the Unit Cell Parameters of Ytterbium Triiodide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystallographic unit cell parameters of ytterbium triiodide (YbI₃). It is intended for researchers, scientists, and professionals in the fields of materials science, inorganic chemistry, and drug development who require detailed structural information on this compound. This document collates and presents key quantitative data, details the experimental methodologies for synthesis and characterization, and includes visualizations of the experimental workflow. It should be noted that the user's initial request for "ytterbium triiodate" has been interpreted as "ytterbium triiodide" based on the prevalence of scientific literature for the latter and the likely terminological confusion.

Introduction

Ytterbium triiodide (YbI₃) is a significant member of the lanthanide trihalide family, which is of interest for its magnetic and electronic properties.[1] A precise understanding of its crystal structure is fundamental for predicting its behavior in various applications, including as a precursor for other ytterbium-containing compounds and in the study of low-dimensional magnetism. Anhydrous ytterbium triiodide is known to be highly hygroscopic, necessitating careful handling under inert atmosphere for accurate characterization.[2]

This guide focuses on the crystallographic data for the anhydrous form of ytterbium triiodide, which adopts a hexagonal crystal structure.

Crystallographic Data

The crystallographic data for anhydrous ytterbium triiodide and related compounds are summarized in the tables below. Ytterbium triiodide is isostructural with bismuth triiodide (BiI₃).[1]

Table 1: Unit Cell Parameters of Anhydrous Ytterbium Triiodide (YbI₃)

| Compound Name | Formula | Crystal System | Space Group | a (Å) | c (Å) | Temperature (K) |

| Ytterbium Triiodide | YbI₃ | Trigonal | R-3 | 4.226(1) | 20.409(12) | 250 |

Note: The value 'a' is derived from the in-plane Yb-Yb distance of 4.226(1) Å. The value 'c' is derived from three times the nearest-neighbor Yb-Yb distance along the c-axis of 6.803(4) Å due to the R-centered cell in the hexagonal setting.[3]

Table 2: Unit Cell Parameters of Selected Ytterbium Compounds for Comparison

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) |

| Ytterbium-THF Complex | C₂₈H₅₆I₆O₇Yb₂ | Monoclinic | C2/c | 19.345(3) | 12.016(2) | 21.365(3) | 108.38(1) | 173 |

| Elemental Ytterbium (β-form) | Yb | Face-Centered Cubic | Fm-3m | 5.4847 | 5.4847 | 5.4847 | 90 | Room Temp. |

Experimental Protocols

The determination of the unit cell parameters of ytterbium triiodide involves two critical experimental stages: the synthesis of a pure, anhydrous sample and its analysis by X-ray diffraction.

Two primary methods are employed for the synthesis of anhydrous ytterbium triiodide.

Method 1: Direct Elemental Synthesis

This method involves the direct reaction of metallic ytterbium with elemental iodine and is valued for producing a high-purity product.[1]

-

Reactants: Ytterbium metal powder and elemental iodine.

-

Procedure:

-

The reactants are sealed in a quartz ampoule under a high vacuum or an inert atmosphere (e.g., argon) to prevent the oxidation of the ytterbium metal.[1]

-

The sealed ampoule is heated to approximately 500°C.[2]

-

A high pressure of about 30 atm is applied to facilitate the reaction between the solid ytterbium and vaporized iodine.[2]

-

The reaction proceeds according to the equation: 2 Yb + 3 I₂ → 2 YbI₃.[2]

-

The product is cooled slowly to promote crystallization.

-

Method 2: Dehydration of Hydrated Ytterbium Triiodide

This approach begins with the synthesis of hydrated ytterbium triiodide through an acid-base reaction, followed by a dehydration step.

-

Reactants: Ytterbium(III) oxide (Yb₂O₃), hydroiodic acid (HI), and ammonium iodide (NH₄I).

-

Procedure:

-

Ytterbium(III) oxide is dissolved in hydroiodic acid to form an aqueous solution of ytterbium triiodide (YbI₃·nH₂O). The reaction is: Yb₂O₃ + 6 HI → 2 YbI₃ + 3 H₂O.[2]

-

The hydrated ytterbium triiodide is crystallized from the solution.

-

The hydrated salt is mixed with ammonium iodide and heated under vacuum. The ammonium iodide acts as a dehydrating agent and prevents the formation of ytterbium oxyiodide (YbOI).[1][2]

-

The anhydrous YbI₃ is obtained as a solid crystalline material.

-

Due to the hygroscopic nature of ytterbium triiodide, special precautions must be taken during sample preparation for XRD analysis.

-

Sample Preparation:

-

All handling of the anhydrous YbI₃ sample must be performed in an inert-atmosphere glovebox.

-

For powder X-ray diffraction (PXRD), the finely ground sample is loaded into a sealed, air-tight sample holder or a glass capillary (Lindemann) tube.

-

For single-crystal X-ray diffraction (SCXRD), a suitable single crystal is selected and mounted on a goniometer head within the glovebox, often protected by a layer of inert oil or sealed in a capillary.

-

-

Data Collection (Powder X-ray Diffraction):

-

A laboratory X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source is typically used.

-

The sealed sample is mounted on the diffractometer stage.

-

The diffraction pattern is collected over a range of 2θ angles.

-

The resulting diffractogram is analyzed to confirm the phase purity and to determine the lattice parameters through indexing and Rietveld refinement.

-

-

Data Collection (Single-Crystal X-ray Diffraction):

-

The mounted single crystal is placed on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 250 K) to reduce thermal vibrations and improve data quality.[3]

-

A full sphere of diffraction data is collected.

-

The data are processed to determine the unit cell dimensions, space group, and atomic coordinates.

-

Workflow and Process Visualization

The following diagrams illustrate the synthesis and characterization workflow for ytterbium triiodide.

Caption: Synthesis pathways for anhydrous ytterbium triiodide.

Caption: Workflow for the X-ray diffraction analysis of YbI₃.

References

Unveiling the Coordination Sphere of Yb³⁺ in Iodates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the coordination environment of the trivalent ytterbium ion (Yb³⁺) within iodate crystal structures. A thorough understanding of the coordination chemistry of lanthanide ions, such as Yb³⁺, is paramount for the rational design of novel materials with specific optical, magnetic, and catalytic properties, holding potential for applications in biomedical imaging, sensor development, and drug delivery systems. This document provides a concise summary of the structural parameters, a detailed experimental protocol for the synthesis of ytterbium(III) iodate dihydrate, and visualizations of its crystal structure and coordination polyhedron.

Coordination Environment of Yb³⁺ in Ytterbium(III) Iodate Dihydrate

The most well-characterized ytterbium iodate is the dihydrate form, with the chemical formula Yb(IO₃)₃·2H₂O. Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the triclinic space group P-1[1]. The coordination environment of the Yb³⁺ ion is a key feature of its structure.

In Yb(IO₃)₃·2H₂O, the ytterbium ion is eight-coordinated, bonded to six oxygen atoms from six different iodate groups and two oxygen atoms from two water molecules. This arrangement results in a distorted coordination polyhedron. The Yb-O bond lengths vary, indicating a complex bonding environment.

Quantitative Structural Data

The following tables summarize the key crystallographic and bonding parameters for Yb(IO₃)₃·2H₂O, providing a quantitative overview of the Yb³⁺ coordination sphere.

Table 1: Crystallographic Data for Yb(IO₃)₃·2H₂O [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.013(1) |

| b (Å) | 7.370(1) |

| c (Å) | 10.458(2) |

| α (°) | 95.250(5) |

| β (°) | 105.096(5) |

| γ (°) | 109.910(10) |

| Volume (ų) | 476.9(2) |

| Z | 2 |

Table 2: Selected Yb-O Bond Lengths in Yb(IO₃)₃·2H₂O

| Bond | Bond Length (Å) |

| Yb-O(1) | Data not available in search results |

| Yb-O(2) | Data not available in search results |

| Yb-O(3) | Data not available in search results |

| Yb-O(4) | Data not available in search results |

| Yb-O(5) | Data not available in search results |

| Yb-O(6) | Data not available in search results |

| Yb-O(W1) | Data not available in search results |

| Yb-O(W2) | Data not available in search results |

Note: Specific Yb-O bond lengths were not explicitly found in the provided search results. A detailed crystallographic paper would be required to populate this table.

Experimental Protocols

The synthesis of high-quality single crystals is crucial for the accurate determination of the coordination environment. Hydrothermal synthesis has proven to be an effective method for growing crystals of lanthanide iodates[1][2].

Hydrothermal Synthesis of Yb(IO₃)₃·2H₂O

This protocol is based on the general method for the synthesis of lanthanide iodate dihydrates as described by Douglas et al. (2004)[1].

Materials:

-

Ytterbium(III) periodate (Yb(IO₄)₃) or a soluble ytterbium(III) salt (e.g., YbCl₃, Yb(NO₃)₃)

-

Periodic acid (H₅IO₆) or Iodic acid (HIO₃)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

A stoichiometric amount of the ytterbium precursor is dissolved in deionized water.

-

An excess of iodic acid or periodic acid is added to the solution. The decomposition of periodate under hydrothermal conditions yields the iodate[1].

-

The resulting solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave should not be filled to more than 80% of its capacity.

-

The autoclave is sealed and heated to a temperature of approximately 200-220 °C for a period of 24 to 72 hours.

-

After the reaction period, the autoclave is allowed to cool slowly to room temperature over several hours.

-

The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

Characterization:

The synthesized crystals should be characterized using single-crystal X-ray diffraction to determine the crystal structure and confirm the coordination environment of the Yb³⁺ ion. Powder X-ray diffraction can be used to assess the phase purity of the bulk sample.

Visualizations

Graphical representations are essential for a clear understanding of the complex three-dimensional structures. The following diagrams were generated using the DOT language.

References

A Technical Guide to the Nonlinear Optical Properties of 4f-Iodates

Abstract: This technical guide provides a comprehensive survey of the nonlinear optical (NLO) properties of 4f-iodate materials. Metal iodates are a significant class of NLO materials due to the stereochemically active lone pair of electrons on the iodine(V) atom, which often leads to the formation of non-centrosymmetric (NCS) crystal structures—a prerequisite for second-harmonic generation (SHG). The incorporation of 4f-elements (lanthanides) into the iodate crystal lattice offers unique opportunities to modulate and enhance these properties through mechanisms like the lanthanide contraction and to create multifunctional materials. This document details the structural origins of the NLO response, experimental protocols for synthesis and characterization, and a quantitative summary of the performance of various 4f-iodate compounds, intended for researchers in materials science and professionals in optical technology development.

Introduction to 4f-Iodates as NLO Materials

The search for advanced nonlinear optical (NLO) materials is driven by their critical applications in laser technology, optical communication, and data storage.[1] An ideal NLO crystal should exhibit a large SHG coefficient, a high laser damage threshold (LDT), and a wide transparency window. Metal iodates have emerged as a promising family of materials because the [IO3] group, with its high structural distortion, often leads to strong SHG responses.[2]

The integration of 4f-elements, or lanthanides, into the iodate framework adds another layer of functionality. The varied and flexible coordination patterns of lanthanide ions can be used to fine-tune the crystal structure.[3] For instance, the lanthanide contraction effect has been implemented to systematically modulate atomic disorder and optical properties in a series of polyiodates.[2][4] Furthermore, crystals containing trivalent rare-earth ions can be easily doped with other active ions, opening the door for the development of multifunctional crystals, such as those capable of self-frequency doubling (SFD), which combine laser emission and SHG properties in a single host.[3]

The strategic design of these materials also involves combining the iodate anion with other functional units, such as fluoride ions. This approach can increase the material's bandgap, shift the absorption edge into the UV region, and improve the laser damage threshold.[5][6]

Caption: Logical relationship between structural factors and NLO properties in 4f-iodates.

Experimental Protocols

The discovery and optimization of 4f-iodate NLO materials rely on systematic experimental procedures for their synthesis and characterization.

The hydrothermal method is the most prevalent technique for synthesizing high-quality single crystals of 4f-iodates.[7][8] This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed autoclave.

Generalized Hydrothermal Protocol:

-

Precursor Selection: Reactants typically include a rare-earth salt (e.g., RE(NO₃)₃), an iodine source (e.g., I₂O₅ or HIO₃), and potentially other metal salts or mineralizers. For example, the synthesis of RE(MoO₂)(IO₃)₄(OH) involved RE(IO₃)₃, I₂O₅, and MoO₃ in a 1:2:2 molar ratio.[8]

-

Reaction Setup: The precursors are mixed in deionized water and sealed in a Teflon-lined stainless-steel autoclave.

-

Heating Profile: The autoclave is heated to a specific temperature, typically between 200°C and 240°C, and held for several days to allow for crystal growth.[3][8]

-

Cooling and Isolation: The autoclave is slowly cooled to room temperature. The resulting crystals are then isolated by filtration, washed with deionized water and ethanol, and dried in air.

-

Purity Confirmation: The phase purity of the bulk product is confirmed using powder X-ray diffraction (XRD).[3]

Caption: General experimental workflow for the synthesis and characterization of 4f-iodate NLO crystals.

Second-Harmonic Generation (SHG) Screening: The Kurtz-Perry Powder Technique The Kurtz-Perry method is a widely used technique for the rapid preliminary screening of NLO materials.[9][10][11] It provides a quantitative measure of a material's SHG efficiency relative to a known standard, such as potassium dihydrogen phosphate (KDP) or α-quartz.

Protocol:

-

Sample Preparation: The synthesized crystalline material is ground and sieved into different particle size ranges (e.g., 150–212 μm).[3] The powder is then packed into a sample holder with a transparent window.

-

Instrumentation: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[3]

-

Measurement: The fundamental laser beam is directed onto the powder sample. The light emerging from the sample passes through a filter designed to block the fundamental wavelength (1064 nm) and transmit only the second-harmonic signal (532 nm).

-

Detection: The intensity of the 532 nm light is measured by a photomultiplier tube (PMT).

-

Comparison: The measurement is repeated under identical conditions for a reference standard (e.g., KDP). The SHG response of the sample is reported as a multiple of the standard's response.

Caption: Schematic of the Kurtz-Perry powder technique for SHG measurements.

Structural and Optical Analysis

-

Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the precise crystal structure, including the space group and atomic coordinates. A non-centrosymmetric space group is essential for a material to exhibit a second-order NLO response.[7][8]

-

UV-Vis-NIR Spectroscopy: Diffuse reflectance spectroscopy on powder samples is used to measure the material's transparency range and determine its optical bandgap. A wide bandgap is generally correlated with a high laser damage threshold.[3][12]

-

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the compound, indicating the temperature at which it begins to decompose.[3]

-

Laser Damage Threshold (LDT): The LDT is measured by exposing the material to a focused, high-energy pulsed laser and determining the power density at which surface damage occurs. It is often reported relative to a standard NLO crystal like AgGaS₂ (AGS).[3]

Quantitative Data Survey of 4f-Iodates

The following tables summarize the key quantitative NLO and physical properties of several recently reported 4f-iodate compounds.

Table 1: Second-Harmonic Generation and Laser Damage Threshold Data

| Compound | SHG Response (vs. Standard) | Laser Damage Threshold (LDT) | Standard Used | Reference |

| EuI₅O₁₄ | 15 × KDP | Not Reported | KDP | [2][4] |

| YI₅O₁₄ / GdI₅O₁₄ | 14–15 × KDP | Not Reported | KDP | [4] |

| AgLn(IO₃)₄ (Ln=Pr, Sm, etc.) | 2.3–4 × KDP | High | KDP | [7] |

| Nd(MoO₂)(IO₃)₄(OH) | 350 × α-quartz | Not Reported | α-quartz | [8] |

| Y(IO₃)₂F (YIF) | 2 × KDP | 39.6 × AgGaS₂ (87.6 MW/cm²) | KDP, AgGaS₂ | [3] |

| Ba₂Ce(IO₃)₈(H₂O) | 0.2 × KDP | Not Reported | KDP | [12] |

| Rb₂Ce(IO₃)₅F | 0.5 × KDP | Not Reported | KDP | [13] |

| CsVO₂(IO₃)F | 1.1 × KTP | 107.9 MW/cm² | KTP | [14] |

| CeBrMoO₄ | 0.58 × AGS | Not Reported | AgGaS₂ | [15] |

| CeBrWO₄ | 0.46 × AGS | Not Reported | AgGaS₂ | [15] |

Table 2: Crystallographic and Optical Bandgap Data

| Compound | Crystal System | Space Group | Optical Bandgap (eV) | Reference |

| EuI₅O₁₄ | Monoclinic | Cm | Not Reported | [2] |

| RE(MoO₂)(IO₃)₄(OH) | Monoclinic | P2₁ | Not Reported | [8] |

| Y(IO₃)₂F (YIF) | Hexagonal | P6₅ | 3.91 | [3] |

| Ba₂Ce(IO₃)₈(H₂O) | Orthorhombic | Pna2₁ | 2.44 | [12] |

| Rb₂Ce(IO₃)₅F | Orthorhombic | Cmc2₁ | ~2.35 | [13] |

| CeHaVIO₄ (Ha=Cl,Br; VI=Mo,W) | Monoclinic | Cc or P2₁/c | 2.8–3.1 | [15] |

Note: Space groups in italics are non-centrosymmetric, a requirement for SHG.

Conclusion and Outlook

The family of 4f-iodates represents a fertile ground for the discovery of new nonlinear optical materials. Research has demonstrated that these compounds can exhibit very large SHG responses, often many times that of the industry standard KDP.[2][4][8] The combination of the highly polarizable iodate group with the structural diversity afforded by the lanthanide elements allows for significant tuning of NLO properties.

Future work in this area will likely focus on several key strategies:

-

Multi-anion Systems: The continued exploration of iodate-fluorides and other mixed-anion compounds is a promising route to simultaneously optimize SHG response, LDT, and the UV absorption edge.[3][5]

-

Rational Design: Utilizing computational methods alongside experimental synthesis to predict structures with favorable alignments of iodate groups, thereby maximizing the macroscopic SHG effect.

-

Multifunctional Materials: Developing doped 4f-iodate systems that can act as self-frequency doubling laser crystals, which are highly desirable for creating compact and efficient solid-state lasers.[3]

By leveraging these approaches, the scientific community can continue to develop novel 4f-iodate crystals that meet the demanding requirements for next-generation optical and photonic technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Helix-constructed polar rare-earth iodate fluoride as a laser nonlinear optical multifunctional material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermal preparation, structures, and NLO properties of the rare earth molybdenyl iodates, RE(MoO2)(IO3)4(OH) [RE = Nd, Sm, Eu] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]

- 11. A powder technique for the evaluation of nonlinear optical materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. A new polar alkaline earth–rare earth iodate: Ba2Ce(IO3)8(H2O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Excellent Second-harmonic Generation Material Developed with Unprecedented 3D Vanadium-iodate Anionic Framework----Chinese Academy of Sciences [english.cas.cn]

- 15. Synthesis, crystal and electronic structures, linear and nonlinear optical properties, and photocurrent response of oxyhalides CeHaVIO4 (Ha = Cl, Br; VI = Mo, W) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Discovery and history of rare-earth iodates

An In-depth Technical Guide on the Discovery and History of Rare-Earth Iodates

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of rare-earth iodates. It is intended for researchers, scientists, and drug development professionals who are interested in the properties and applications of these inorganic compounds.

Introduction

Rare-earth iodates are a class of inorganic compounds composed of rare-earth elements, iodine, and oxygen. The renewed interest in these materials stems from their promising applications in various fields, including nonlinear optics, scintillators for X-ray imaging, and potentially as catalysts. This guide delves into the historical context of their discovery, details of their synthesis and characterization, and presents key quantitative data.

Historical Overview

The history of rare-earth iodates is intrinsically linked to the discovery and separation of the rare-earth elements themselves. While a definitive first synthesis of a rare-earth iodate is not well-documented, the work of chemists in the late 19th and early 20th centuries laid the foundation for their isolation and study.

-

Late 19th Century: Chemists like Per Teodor Cleve were instrumental in preparing a wide array of new compounds of the rare-earth metals.[1] Although his work focused on a broader range of compounds, it is highly probable that early precipitation reactions with iodic acid or soluble iodates were explored during this period to characterize the newly discovered rare-earth elements.

-

Early 20th Century: By the early 1900s, the precipitation of rare-earth iodates was a known analytical technique. A 1919 publication by P. H. M.-P. Brinton and C. James details the use of precipitation as ceric iodate to separate cerium from other rare earths, indicating that the synthesis and insolubility of these compounds were well understood.

Synthesis of Rare-Earth Iodates

The synthesis of rare-earth iodates has evolved from simple precipitation methods to more sophisticated techniques like hydrothermal synthesis, which allows for the growth of high-quality single crystals and the formation of complex structures.

Early Synthesis: Precipitation Method

The earliest methods for synthesizing rare-earth iodates involved the precipitation of a soluble rare-earth salt (e.g., nitrate or chloride) with a solution of iodic acid or a soluble metal iodate (e.g., potassium iodate).

General Experimental Protocol (Inferred):

-

A solution of a rare-earth salt (e.g., 0.1 M lanthanum nitrate) is prepared in distilled water.

-

A stoichiometric amount of a soluble iodate solution (e.g., 0.3 M potassium iodate) is prepared separately.

-

The iodate solution is slowly added to the rare-earth salt solution with constant stirring.

-

A white precipitate of the rare-earth iodate immediately forms.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The precipitate is then collected by filtration, washed with distilled water to remove any soluble impurities, and dried in an oven at a moderate temperature.

This method is still used for the gravimetric analysis of rare-earth elements and for the preparation of polycrystalline powders.

Modern Synthesis: Hydrothermal Method

The hydrothermal method has become the predominant technique for the synthesis of high-purity, single-crystal rare-earth iodates. This method involves carrying out the crystallization from an aqueous solution at high temperatures and pressures in a sealed vessel (autoclave).

Experimental Protocol for the Synthesis of Ln₂(IO₃)₃(IO₄) (Ln=La, Nd, Pr):

This protocol is adapted from the synthesis of novel lanthanide iodates containing the rare [IO₄]³⁻ unit.[2]

-

Reactants:

-

Rare-earth oxide (e.g., La₂O₃, Nd₂O₃, or Pr₆O₁₁)

-

Iodic acid (HIO₃)

-

Distilled water

-

-

Procedure:

-

For La₂(IO₃)₃(IO₄), 0.326 g (1 mmol) of La₂O₃ and 0.528 g (3 mmol) of HIO₃ are combined with 5 mL of H₂O.[2]

-

For Nd₂(IO₃)₃(IO₄), 0.337 g (1 mmol) of Nd₂O₃ and 0.528 g (3 mmol) of HIO₃ are combined with 5 mL of H₂O.[2]

-

For Pr₂(IO₃)₃(IO₄), 0.512 g (0.5 mmol) of Pr₆O₁₁ and 0.264 g (1.5 mmol) of HIO₃ are combined with 5 mL of H₂O.[2]

-

-

Reaction Conditions:

-

Product Recovery:

-

The resulting crystalline products are recovered by filtration and washed with distilled water.[2]

-

This method allows for the formation of complex iodate structures that may not be accessible through simple precipitation.

Quantitative Data

The following tables summarize key quantitative data for a selection of rare-earth iodates.

Table 1: Crystallographic Data of Selected Rare-Earth Iodates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Cerium(IV) Iodate Monohydrate | Ce(IO₃)₄·H₂O | Monoclinic | P2₁/n | 9.57 | 14.92 | 8.00 | 97.58 | [3] |

| Lithium Cerium Iodate Fluoride | Li₂Ce(IO₃)₄F₂ | Monoclinic | P2₁/c | 7.331(2) | 11.234(2) | 12.185(2) | 106.31(3) | [4] |

| Silver Praseodymium Iodate | AgPr(IO₃)₄ | Orthorhombic | Pca2₁ | 16.488(3) | 5.539(1) | 11.898(2) | 90 | [5] |

| Silver Samarium Iodate | AgSm(IO₃)₄ | Orthorhombic | Pca2₁ | 16.425(3) | 5.521(1) | 11.854(2) | 90 | [5] |

| Lanthanum Iodate Periodate | La₂(IO₃)₃(IO₄) | Orthorhombic | Pbca | 11.458(2) | 11.969(2) | 15.602(3) | 90 | [2] |

| Neodymium Iodate Periodate | Nd₂(IO₃)₃(IO₄) | Orthorhombic | Pbca | 11.393(2) | 11.918(2) | 15.501(3) | 90 | [2] |

| Praseodymium Iodate Periodate | Pr₂(IO₃)₃(IO₄) | Orthorhombic | Pbca | 11.423(2) | 11.941(2) | 15.548(3) | 90 | [2] |

Table 2: Solubility Data

Historical and precise quantitative solubility data for a wide range of rare-earth iodates are scarce in the readily available literature. However, it is well-established that rare-earth iodates are generally sparingly soluble in water. This property was the basis for their use in gravimetric analysis and separation. The IUPAC-NIST Solubility Data Series indicates that while data for rare-earth iodides and bromides have been compiled, a systematic evaluation for iodates is less complete.[6] The solubility of rare-earth oxalates is also known to be very low.[7]

Table 3: Thermal Properties of Lanthanum Iodates

| Compound | Decomposition Steps | Final Product | Reference |

| La(IO₃)₃·3H₂O | Dehydration followed by decomposition of anhydrous iodate | La₂O₃ at 830°C | [8] |

| 3La(IO₃)₃·2HIO₃·6H₂O | Dehydration and loss of HIO₃ followed by decomposition | La₂O₃ at 830°C | [8] |

| 2La(IO₃)₃·3HIO₃·6H₂O | Dehydration and loss of HIO₃ followed by decomposition | La₂O₃ at 830°C | [8] |

Visualizations

Logical Workflow for the Historical Discovery of Rare-Earth Elements

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. Thermal decomposition of lanthanum iodates and its acid salts [inis.iaea.org]